ACH-806

Vue d'ensemble

Description

GS-9132, également connu sous le nom d'ACH-806, est un inhibiteur de petite molécule de la réplication du virus de l'hépatite C (VHC). Il a été découvert par Achillion Pharmaceuticals et développé plus avant en collaboration avec Gilead Sciences. Ce composé est particulièrement remarquable pour son nouveau mécanisme d'action impliquant la protéase du VHC, ce qui en fait un candidat prometteur pour le traitement de l'hépatite C .

Applications De Recherche Scientifique

GS-9132 has been primarily investigated for its potential in treating hepatitis C. The compound has undergone Phase I clinical trials to evaluate its pharmacokinetics, tolerability, and safety in healthy volunteers . The novel mechanism of action of GS-9132, involving the inhibition of HCV protease, makes it a valuable tool in the study of HCV replication and the development of new antiviral therapies . Additionally, GS-9132’s ability to inhibit viral RNA replication in HCV replicon cells has been demonstrated in proof-of-concept clinical trials .

Mécanisme D'action

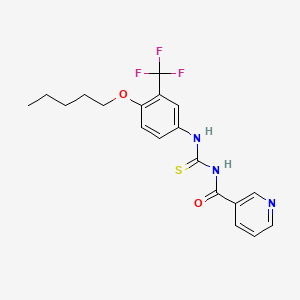

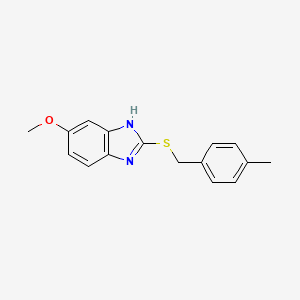

ACH-806, also known as GS-9132 or 3-Pyridinecarboxamide, N-(((4-(pentyloxy)-3-(trifluoromethyl)phenyl)amino)thioxomethyl)-, is a novel, small-molecule inhibitor specific for hepatitis C virus (HCV) .

Target of Action

This compound primarily targets the NS4A protein of the Hepatitis C Virus (HCV) . NS4A is a viral protein that plays a crucial role in the replication of the virus .

Mode of Action

This compound acts as an NS4A antagonist . It alters the composition of the viral replication complex (RC), which is essential for the replication of the virus . This compound triggers the formation of a homodimeric form of NS4A (p14) both in replicon cells and in Huh-7 cells where NS4A is expressed alone . This formation of p14 is negatively regulated by NS3, another viral protein .

Biochemical Pathways

The appearance of p14 is associated with reductions in NS3 and, especially, NS4A content in RCs due to their accelerated degradation . This alteration in the composition of the viral RCs is associated with the antiviral activity of this compound .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in a randomized, double-blind, placebo-controlled dose-escalation trial . .

Result of Action

This compound inhibits viral RNA replication in HCV replicon cells . It was found to be active in genotype 1 HCV-infected patients in a proof-of-concept clinical trial . The inhibition of viral RNA replication is a significant step towards controlling the spread of the virus.

Action Environment

The action of this compound is influenced by the environment within the host cells. The formation of the p14 form of NS4A, the reduction of NS3 and NS4A content in RCs, and the subsequent inhibition of viral RNA replication all occur within the host cells . .

Méthodes De Préparation

Les voies de synthèse et les conditions de réaction pour GS-9132 n'ont pas été décrites de manière exhaustive dans les sources accessibles au public. On sait que le composé a été découvert par criblage de banques de composés, identification de molécules prometteuses et optimisation de la molécule principale en utilisant des cellules contenant un réplicon sous-génomique du VHC . Les méthodes de production industrielle de GS-9132 impliqueraient probablement des procédés de fabrication pharmaceutique standard, y compris la synthèse chimique, la purification et la formulation.

Comparaison Avec Des Composés Similaires

Des composés similaires incluent BILN-2061 et VX-950 (Télaprévir), qui ciblent également la protéase à sérine NS3-4A du VHC . GS-9132 est unique par son mécanisme d'action spécifique, qui implique la modification de la composition des complexes de réplication viraux . Cette approche novatrice distingue GS-9132 des autres inhibiteurs de la protéase du VHC et met en évidence son potentiel en tant qu'agent thérapeutique pour l'hépatite C .

Analyse Des Réactions Chimiques

GS-9132 subit principalement des réactions liées à son rôle d'inhibiteur de la protéase du VHC. Le composé interagit avec l'enzyme protéase du VHC, inhibant son activité et empêchant ainsi la réplication du virus . Les détails spécifiques sur les types de réactions, les réactifs courants et les conditions utilisées dans ces réactions ne sont pas facilement disponibles. le principal produit formé à partir de ces réactions est l'inhibition de la réplication du VHC, qui est l'effet thérapeutique souhaité .

Applications de recherche scientifique

GS-9132 a été principalement étudié pour son potentiel de traitement de l'hépatite C. Le composé a fait l'objet d'essais cliniques de phase I pour évaluer sa pharmacocinétique, sa tolérance et sa sécurité chez des volontaires sains . Le nouveau mécanisme d'action de GS-9132, impliquant l'inhibition de la protéase du VHC, en fait un outil précieux dans l'étude de la réplication du VHC et le développement de nouvelles thérapies antivirales . De plus, la capacité de GS-9132 à inhiber la réplication de l'ARN viral dans les cellules contenant un réplicon du VHC a été démontrée dans des essais cliniques de validation de concept .

Mécanisme d'action

GS-9132 exerce ses effets en inhibant l'enzyme protéase du VHC, qui est essentielle à la réplication du virus. Le composé modifie la composition des complexes de réplication viraux, ce qui entraîne la dégradation des protéines virales clés telles que NS3 et NS4A . Cette inhibition empêche le virus de se répliquer et de se propager dans l'hôte . Les cibles moléculaires de GS-9132 comprennent les protéines NS3 et NS4A, qui sont des composants essentiels de la machinerie de réplication du VHC .

Propriétés

IUPAC Name |

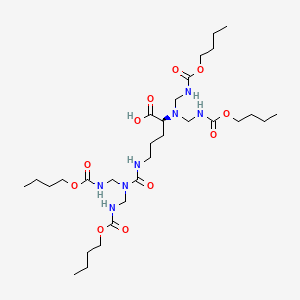

N-[[4-pentoxy-3-(trifluoromethyl)phenyl]carbamothioyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O2S/c1-2-3-4-10-27-16-8-7-14(11-15(16)19(20,21)22)24-18(28)25-17(26)13-6-5-9-23-12-13/h5-9,11-12H,2-4,10H2,1H3,(H2,24,25,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSGOXONRXFGRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CN=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870142-71-5 | |

| Record name | ACH-806 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870142715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACH-806 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/290J0F5T07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of ACH-806 against HCV?

A1: this compound inhibits HCV replication by targeting the NS4A protein. Unlike other HCV inhibitors that target NS3 protease or NS5B polymerase, this compound disrupts the formation and function of the viral replication complex (RC) []. It does this by inducing the formation of a 14 kDa homodimeric form of NS4A (p14). This, in turn, leads to the accelerated degradation of NS3 and NS4A within the RC, effectively hindering viral replication [].

Q2: What is the evidence that this compound targets NS4A and not other HCV proteins?

A2: Several lines of evidence point to NS4A as the primary target of this compound:

- Resistance Mutations: Replicon variants resistant to this compound consistently show mutations in the NS3 protein, specifically at the N-terminus where it interacts with NS4A []. These mutations (C16S and A39V) are thought to disrupt the interaction between NS3 and NS4A, thereby hindering the action of this compound [, ].

- Effects on RC Composition: this compound specifically alters the composition of the viral RC by reducing NS3 and NS4A levels without affecting polyprotein translation or processing [].

- Resistance Profile: this compound shows no cross-resistance with other classes of HCV inhibitors, such as NS3 protease inhibitors and NS5B polymerase inhibitors []. This suggests a unique mechanism of action distinct from these established drug targets.

Q3: Have any resistance mutations to this compound been identified?

A3: Yes, two single mutations in the NS3 gene have been identified as conferring resistance to this compound: a cysteine-to-serine mutation at amino acid 16 (C16S) and an alanine-to-valine mutation at amino acid 39 (A39V) []. Both mutations reside at the N-terminus of NS3, a region crucial for interaction with NS4A []. Interestingly, a study utilizing J6/JFH1-based HCV recombinants with genotype-specific NS4A found that this compound efficacy was not significantly impacted by changes at amino acids 1042 and 1065 in the NS3 protease, which were previously suggested to mediate resistance []. This highlights the complex interplay between NS3 and NS4A in the context of this compound activity and emphasizes the need for further research.

Q4: Has this compound been tested in clinical trials?

A4: Yes, this compound has been evaluated in a proof-of-concept clinical trial involving HCV genotype 1 infected individuals []. While detailed results of the trial are not provided in the abstracts, the fact that this compound progressed to clinical trials suggests promising antiviral activity observed in preclinical studies.

Q5: Does this compound show synergy with other HCV inhibitors?

A5: Yes, studies have shown that this compound exhibits synergistic antiviral effects when combined with other classes of HCV inhibitors. This includes NS3 protease inhibitors, as well as both nucleoside and non-nucleoside inhibitors of the NS5B polymerase []. This synergistic potential makes this compound an attractive candidate for combination therapy, which is essential to combat the rapid emergence of resistance observed with HCV monotherapy.

Q6: Are there any naturally occurring resistance mutations to this compound in HCV-infected individuals?

A6: A study examining HCV genome sequences from treatment-naïve patients found that resistance mutations to this compound were present at low frequencies (0.3% to 2.8%) []. This suggests that naturally occurring resistance to this compound is relatively uncommon, which is encouraging for its potential clinical use.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid](/img/structure/B1666464.png)